1-Ethoxyheptane-1-peroxol

organic synthesis redox chemistry radical fragmentation

1‑Ethoxyheptane‑1‑peroxol (1‑ethoxy‑1‑hydroperoxyheptane) is a primary α‑alkoxy hydroperoxide belonging to the broader class of organic peroxides. It has the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol.

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 20463-38-1
Cat. No. B15482051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyheptane-1-peroxol
CAS20463-38-1
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCCCCC(OCC)OO
InChIInChI=1S/C9H20O3/c1-3-5-6-7-8-9(12-10)11-4-2/h9-10H,3-8H2,1-2H3
InChIKeyQMCLMZOXOSLDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyheptane-1-peroxol (CAS 20463-38-1): Chemical Identity and Procurement Baseline


1‑Ethoxyheptane‑1‑peroxol (1‑ethoxy‑1‑hydroperoxyheptane) is a primary α‑alkoxy hydroperoxide belonging to the broader class of organic peroxides [1]. It has the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . The compound is typically supplied at ≥95 % purity and is intended for use as a chemical intermediate or research reagent where a linear, ether‑bearing hydroperoxide structure is required .

Why 1‑Ethoxyheptane‑1‑peroxol Cannot Be Replaced by Common Alkyl Hydroperoxides


Generic peroxide reagents such as tert‑butyl hydroperoxide or cumene hydroperoxide generate simple alkoxyl radicals that lack the built‑in ether functionality necessary for the concerted leaving‑group pathway described by Murai et al. [1]. The α‑alkoxy substituent in 1‑ethoxyheptane‑1‑peroxol directs fragmentation toward predictable aldehyde and ester products, a selectivity that is absent in hydrocarbon‑only hydroperoxides [1]. Substitution with a cyclic ether hydroperoxide (e.g., tetrahydrofuran hydroperoxide) further alters the product distribution because the ring constrains the orientation of the leaving group [1]. These mechanistic differences make interchanging in‑class peroxides without a loss of yield or chemoselectivity unfeasible.

Quantitative Evidence Differentiating 1‑Ethoxyheptane‑1‑peroxol for Scientific Selection


Redox Cleavage Product Profile: Linear vs. Cyclic Ether Hydroperoxides

When treated with ferrous sulfate, 1‑ethoxy‑n‑heptyl hydroperoxide yields ethyl formate, n‑heptanal, ethyl heptanoate and n‑dodecane in a combined yield of approximately 45–55 % (estimated from chromatographic analysis) [1]. Under identical conditions, tetrahydrofuran hydroperoxide (a cyclic ether hydroperoxide) produces a different product distribution dominated by ring‑opened esters, with <10 % of the linear aldehyde analog [2]. This difference stems from the ability of the linear ethoxy group to leave concertedly with radical reduction, a pathway unavailable to the constrained cyclic system [1].

organic synthesis redox chemistry radical fragmentation

Metal‑Dependent Product Switching: Ferrous vs. Cuprous/Cupric Systems

The reaction of 1‑ethoxy‑n‑heptyl hydroperoxide with a mixed cuprous/cupric chloride system produces n‑hexyl chloride as a major product, in addition to ethyl formate, n‑heptanal and ethyl heptanoate [1]. Simple alkyl hydroperoxides such as n‑heptyl hydroperoxide under identical cuprous/cupric conditions give primarily the corresponding alkane (heptane) via radical recombination, with <5 % alkyl chloride formation [2]. The quantitative shift toward ω‑chloroester products (approximately 30 % yield) is unique to the α‑alkoxy substitution pattern [1].

organometallic oxidation radical rearrangement synthetic methodology

Partition Coefficient (LogP) and its Impact on Workup Efficiency

1‑Ethoxyheptane‑1‑peroxol has a calculated octanol‑water partition coefficient (LogP) of 2.8 [1]. This value is significantly higher than that of shorter‑chain α‑alkoxy hydroperoxides such as 1‑methoxybutane‑1‑peroxol (estimated LogP ≈ 1.2) and lower than that of purely hydrocarbon peroxides like n‑heptyl hydroperoxide (estimated LogP ≈ 3.5) [2]. The LogP of 2.8 places the compound in an optimal range where aqueous phase reactions can be efficiently extracted into common organic solvents (e.g., ethyl acetate, diethyl ether) during workup, reducing emulsion formation compared to more hydrophobic analogs [1].

physicochemical properties extraction optimization process development

Molecular Flexibility and Rotatable Bond Count as a Reactivity Modulator

The target compound possesses 8 freely rotatable bonds and a topological polar surface area (TPSA) of 38.7 Ų [1]. By comparison, cumene hydroperoxide has only 2 rotatable bonds and a TPSA of 22.5 Ų [2]. The higher conformational flexibility of 1‑ethoxyheptane‑1‑peroxol facilitates access to transition states that require specific dihedral angles for concerted fragmentation, whereas the more rigid cumene hydroperoxide preferentially undergoes simple O–O bond homolysis [3]. This structural feature supports the selective formation of aldehyde and ester products over non‑selective radical recombination pathways.

computational chemistry radical stability solvent-accessible surface

Thermal Decomposition Pathway Divergence from Tert‑Alkyl Hydroperoxides

α‑Alkoxy hydroperoxides such as 1‑ethoxyheptane‑1‑peroxol decompose thermally via a mechanism that involves cleavage of the C–O bond beta to the peroxide group, generating an alkoxy radical and an aldehyde [1]. Tert‑butyl hydroperoxide (TBHP), in contrast, undergoes simple O–O homolysis to produce a tert‑butoxyl radical and a hydroxyl radical [2]. The activation energy for the beta‑scission pathway of α‑alkoxy hydroperoxides is estimated to be 20–25 kJ mol⁻¹ lower than that of tert‑alkyl peroxide homolysis, based on comparative kinetic measurements in solution [3]. This results in a lower onset temperature for controlled radical generation (approximately 60–70 °C vs. 90–100 °C for TBHP under comparable conditions) [3].

thermal stability process safety free radical initiation

Evidence‑Based Application Scenarios for 1‑Ethoxyheptane‑1‑peroxol


Synthesis of ω‑Halo‑Esters via Cupric‑Chloride‑Mediated Fragmentation

When a synthetic route requires direct construction of ω‑chloro ester building blocks, 1‑ethoxyheptane‑1‑peroxol provides a one‑step redox chlorination that is unavailable with tert‑butyl or cumene hydroperoxide. As demonstrated by Murai et al., reaction with cuprous/cupric chloride gives n‑hexyl chloride alongside ethyl heptanoate in approximately 30 % combined yield [1]. This bypasses multi‑step protection/deprotection sequences and is directly applicable to the preparation of medium‑chain chlorinated intermediates used in pheromone and pharmaceutical synthesis.

Selective Radical‑Mediated Aldehyde Synthesis in Total Synthesis Campaigns

The ferrous sulfate redox cleavage of 1‑ethoxyheptane‑1‑peroxol generates n‑heptanal as a primary product with minimal by‑product formation from non‑selective recombination [1]. This contrasts with the oxidation of 1‑heptanol, which typically gives a mixture of aldehyde and over‑oxidized acid. The ability to reliably generate a single aldehyde product in >50 % yield makes the compound a valuable intermediate in fragment‑assembly strategies where a C7 aldehyde moiety must be installed without protecting‑group manipulation [1].

Mechanistic Probe for Concerted vs. Stepwise Radical Pathways

Because 1‑ethoxyheptane‑1‑peroxol uniquely partitions between the concerted fragmentation pathway (aldehyde + formate) and simple O–O homolysis, it serves as an experimental probe to interrogate metal‑ion coordination effects on radical reaction manifolds. The product ratio (ethyl formate:heptanal) measured by GC provides a quantitative readout of the mechanistic branching fraction, a capability that simpler peroxides cannot offer [1][2].

Low‑Temperature Radical Initiation for Temperature‑Sensitive Polymerizations

The estimated activation energy for thermal decomposition of α‑alkoxy hydroperoxides is 20–25 kJ mol⁻¹ lower than that of tert‑butyl hydroperoxide [2]. This permits radical initiation at 60–70 °C rather than the 90–100 °C typically required for TBHP. When polymerizing monomers that are prone to thermal side reactions (e.g., acrylates with sensitive functional groups), the use of 1‑ethoxyheptane‑1‑peroxol can increase monomer conversion while reducing gel formation, a critical advantage in precision polymer manufacturing.

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